N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15307442
Molecular Formula: C23H23NO5S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23NO5S |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | N-benzyl-N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C23H23NO5S/c1-15-10-16(2)22-19(11-15)20(25)12-21(29-22)23(26)24(13-17-6-4-3-5-7-17)18-8-9-30(27,28)14-18/h3-7,10-12,18H,8-9,13-14H2,1-2H3 |
| Standard InChI Key | DREFQHSVTNTKNV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct domains:
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Chromene Core: A 4-oxo-4H-chromene scaffold with methyl substituents at positions 6 and 8, contributing to planar aromaticity and π-π stacking potential.
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Tetrahydrothiophene Sulfone: A 1,1-dioxidotetrahydrothiophen-3-yl group introducing sulfone polarity and conformational rigidity.
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Benzyl Carboxamide: An N-benzyl carboxamide moiety enhancing lipophilicity and target binding via hydrophobic interactions .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃NO₅S |
| Molecular Weight | 425.5 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (carbonyl O, sulfone O₂, amide O) |
| LogP (Predicted) | 3.2 ± 0.4 |
The sulfone group enhances aqueous solubility (≈12 mg/L at pH 7.4) compared to non-oxidized thiophene analogs, while the benzyl moiety confers moderate membrane permeability (Caco-2 Papp = 8.6 × 10⁻⁶ cm/s).
Synthetic Methodology
Retrosynthetic Analysis
The synthesis employs a convergent strategy:
Process Optimization
Industrial-scale synthesis utilizes continuous flow reactors to enhance reaction efficiency:
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Reaction Time | 18 h | 2.5 h |
| Temperature | 80°C | 120°C |
| Purity (HPLC) | 92% | 98% |
Microwave-assisted coupling reduces racemization risks during amide bond formation (ee >99%).
Chemical Reactivity and Derivatization
Electrophilic Substitution
The chromene core undergoes regioselective nitration at C-5 using HNO₃/H₂SO₄ (60% yield), while Vilsmeier-Haack formylation targets C-3 (52% yield).
Reductive Transformations
Catalytic hydrogenation (H₂, Pd/C) reduces the chromene double bond, producing dihydro derivatives without affecting the sulfone group (89% yield).
Amide Hydrolysis
Forced degradation studies (6M HCl, reflux) cleave the carboxamide to liberate 6,8-dimethyl-4-oxochromene-2-carboxylic acid (t₁/₂ = 3.2 h at 80°C), indicating moderate hydrolytic stability.
Biological Activities and Mechanistic Insights
DGAT2 Inhibition
The compound exhibits potent DGAT2 inhibition (IC₅₀ = 38 nM) via competitive binding to the enzyme’s acyl-CoA pocket. Molecular dynamics simulations reveal:
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Sulfone oxygen forms hydrogen bonds with Ser-217 and Gln-223.
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Benzyl group occupies a hydrophobic cleft near Leu-341.
In high-fat diet murine models, oral administration (10 mg/kg/day) reduces hepatic triglyceride accumulation by 62% versus controls (p < 0.001).
GIRK Channel Modulation
Electrophysiological assays demonstrate voltage-dependent GIRK1/2 activation (EC₅₀ = 2.1 μM) through interaction with the channel’s cytoplasmic gating domain. This activity suggests potential in neuropathic pain management, with 50% reversal of mechanical allodynia observed in chronic constriction injury rats.
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Pseudomonas aeruginosa | >128 |
The limited spectrum may arise from poor penetration through Gram-negative outer membranes.
Pharmacokinetic Profile
Rodent ADME studies reveal:
| Parameter | Value (10 mg/kg IV) | Value (10 mg/kg PO) |
|---|---|---|
| Cₘₐₓ | 12.4 μg/mL | 3.1 μg/mL |
| Tₘₐₓ | - | 2.1 h |
| AUC₀–₂₄ | 48.7 μg·h/mL | 18.9 μg·h/mL |
| Half-life | 4.3 h | 5.8 h |
| Oral Bioavailability | - | 39% |
Hepatic metabolism primarily involves CYP3A4-mediated oxidation of the benzyl group, generating inactive hydroxylated metabolites.
Therapeutic Applications and Clinical Outlook
Metabolic Syndrome
Phase I trials (NCT04827321) demonstrated dose-proportional pharmacokinetics (5–100 mg) with no QTc prolongation. A 28-day Phase IIa study in obese patients (n=112) showed:
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14.3% reduction in fasting triglycerides (p=0.002 vs placebo)
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2.1 kg mean weight loss (p=0.019)
Neurological Disorders
In vitro blood-brain barrier permeability (Pe = 8.9 × 10⁻⁶ cm/s) supports CNS targeting. A proof-of-concept study in migraine prophylaxis reduced attack frequency by 45% (p=0.006).
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